5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine
Overview
Description
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 5-Fluoro-3-iodo-pyridin-2-ylamine, 5-Chloro-3-iodo-pyridin-2-ylamine, and 4-Chloro-3-iodo-pyridin-2-ylamine.
Uniqueness: The presence of the prop-1-ynyl group and the fluorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
CAS No. |
1312755-46-6 |
---|---|
Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.156 |
IUPAC Name |
5-fluoro-3-prop-1-ynylpyridin-2-amine |
InChI |
InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |
InChI Key |
WCZQYQXKHHOMQM-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CN=C1N)F |
Synonyms |
2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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